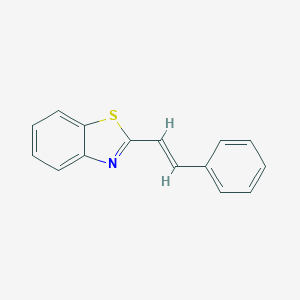
2-Styrylbenzothiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Styrylbenzothiazole, also known as this compound, is a useful research compound. Its molecular formula is C15H11NS and its molecular weight is 237.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 142140. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzylidene Compounds - Styrenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Photoprotective Agents
Recent studies have highlighted the potential of 2-styrylbenzothiazole derivatives as effective photoprotective agents. These compounds have been synthesized and evaluated for their ability to absorb UV radiation, making them suitable for incorporation into sunscreen formulations. For instance, certain derivatives demonstrated excellent UVA filtering capabilities and photostability, which are critical for long-lasting sun protection .
Key Findings:
- Compound BZTst6 showed broad-spectrum UV protection.
- Compound BZTst4 exhibited promising antioxidant properties due to its catechol moiety.
Antioxidant and Anti-inflammatory Properties
The antioxidant activity of this compound derivatives has been assessed through various assays such as DPPH, FRAP, and ORAC. These compounds have shown significant capacity to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases. Additionally, they have been evaluated for their anti-inflammatory effects by inhibiting the enzyme 5-lipoxygenase, with some compounds achieving IC50 values in the sub-micromolar range .
Table 1: Biological Activity of Selected this compound Derivatives
| Compound | Antioxidant Activity | Anti-inflammatory Activity (IC50) |
|---|---|---|
| BZTst4 | High | Sub-micromolar |
| BZTst6 | Moderate | Sub-micromolar |
Alzheimer's Disease Diagnosis
This compound derivatives have been explored as potential imaging agents for the diagnosis of Alzheimer's disease. Certain compounds exhibit high binding affinity to amyloid-β fibrils, which are characteristic of Alzheimer's pathology. These derivatives were tested in vivo and showed promising results in selectively labeling amyloid deposits in transgenic mouse models .
Case Study:
- The compound BF-168 , a styrylbenzoxazole derivative, was found to effectively bind to amyloid plaques in vivo, demonstrating potential for positron emission tomography (PET) imaging applications.
Parkinson's Disease Diagnosis
Another significant application of this compound derivatives is in the early diagnosis of Parkinson's disease. These compounds can be utilized as in vivo imaging agents targeting specific neurodegenerative processes within the central nervous system. Early detection is critical for implementing neuroprotective therapies before substantial neuronal loss occurs .
Photopharmacology
The use of this compound as a photoswitchable compound has opened new avenues in cell biology research. These compounds allow for non-invasive optical control over cellular processes, particularly in manipulating microtubule dynamics within cells. This application could enhance our understanding of cellular mechanisms and facilitate advancements in drug development .
属性
CAS 编号 |
1483-30-3 |
|---|---|
分子式 |
C15H11NS |
分子量 |
237.32 g/mol |
IUPAC 名称 |
2-[(E)-2-phenylethenyl]-1,3-benzothiazole |
InChI |
InChI=1S/C15H11NS/c1-2-6-12(7-3-1)10-11-15-16-13-8-4-5-9-14(13)17-15/h1-11H/b11-10+ |
InChI 键 |
LCIISWPXOZNVIG-ZHACJKMWSA-N |
SMILES |
C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3S2 |
手性 SMILES |
C1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3S2 |
规范 SMILES |
C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3S2 |
Key on ui other cas no. |
1483-30-3 |
同义词 |
2-styrylbenzothiazole |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















